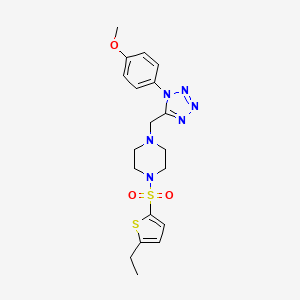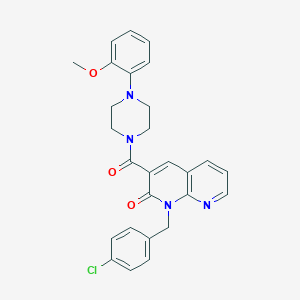
4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as NAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAQ belongs to the class of quinoxaline derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Naphthalene derivatives have been synthesized and evaluated for their biological activities. For example, a series of compounds with a similar naphthalene motif have been investigated for their bioactivity, including cytotoxicity against cancer cell lines and antioxidant activity. Such compounds are synthesized through organic synthesis techniques and evaluated using molecular docking, cytotoxicity assays, and antioxidant activity assessments (Kumar et al., 2019; Gouda et al., 2022). These studies suggest potential applications in developing therapeutic agents and understanding the molecular basis of their biological activities.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of naphthalene derivatives make them suitable for study in material science and sensor development. Compounds with naphthalene units have been examined for their emission characteristics, demonstrating applications in the design of chemosensors and the exploration of aggregation-induced emission phenomena (Srivastava et al., 2016). These properties are critical for the development of novel optical materials and sensors that can detect various environmental and biological analytes.
Anticancer Activity
Naphthalene derivatives have also been explored for their anticancer activity. By synthesizing specific naphthoquinone derivatives and evaluating their cytotoxic effects on different cancer cell lines, researchers aim to develop new therapeutic agents. Some compounds have shown significant cytotoxic activity, highlighting the potential of naphthalene-based compounds in cancer treatment (Ravichandiran et al., 2019).
Chemical Synthesis and Material Science
In addition to biological applications, naphthalene derivatives are significant in chemical synthesis and material science. Their unique chemical properties enable the construction of complex molecular architectures, serving as building blocks for organic synthesis and the creation of materials with specific functionalities (Ahmad & Bruce, 1996). This versatility underscores the importance of such compounds in developing new materials and chemical processes.
Propriétés
IUPAC Name |
4-(2-naphthalen-1-ylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-13-22(18-11-4-3-10-17(18)21-19)20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDKYKSBVIDSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)
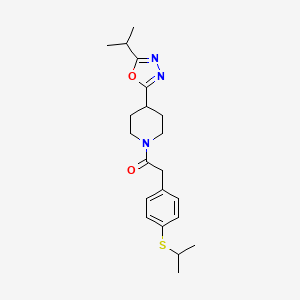
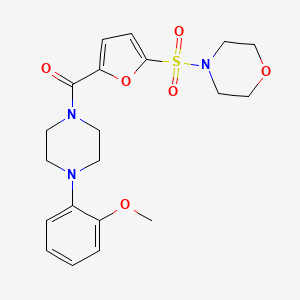
![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)
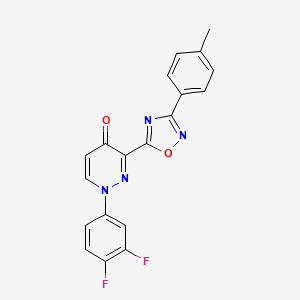
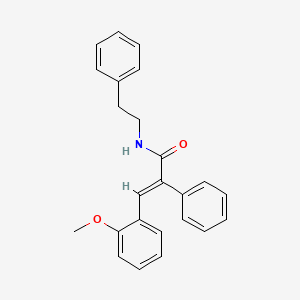
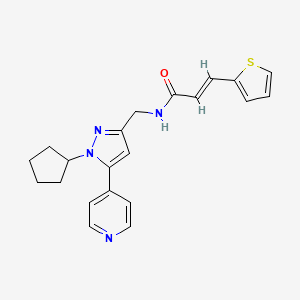

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

